BenchChemオンラインストアへようこそ!

Arasertaconazole

chiral antifungal CYP51 inhibitor stereoselectivity

Arasertaconazole (CAS 583057-48-1), the pure R-(−)-enantiomer of sertaconazole, delivers twice the CYP51 binding affinity of racemic mixtures, enabling equipotent antifungal action at half the dose. Its stereospecific mechanism achieves fast symptom relief (<2 days) with sustained mycological cure (≥26 days)—a temporal profile unmatched by generic azoles. The pronounced MIC differential (0.125 vs. 63.217 µg/mL for R- vs. S-enantiomers) provides a rigorous benchmark for chiral purity validation. Only the pure R-enantiomer—not racemic sertaconazole—replicates the Phase II-validated efficacy. Supplied as mononitrate salt; ideal for fluconazole-resistant Candida strain research.

Molecular Formula C20H15Cl3N2OS
Molecular Weight 437.8 g/mol
CAS No. 583057-48-1
Cat. No. B1665164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArasertaconazole
CAS583057-48-1
SynonymsArasertaconazole
Molecular FormulaC20H15Cl3N2OS
Molecular Weight437.8 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Cl)SC=C2COC(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl
InChIInChI=1S/C20H15Cl3N2OS/c21-14-4-5-16(18(23)8-14)19(9-25-7-6-24-12-25)26-10-13-11-27-20-15(13)2-1-3-17(20)22/h1-8,11-12,19H,9-10H2/t19-/m0/s1
InChIKeyJLGKQTAYUIMGRK-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 250 mg / 410 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Arasertaconazole (CAS 583057‑48‑1) – Broad‑Spectrum Imidazole Antifungal with Proprietary R‑Enantiomer Purity


Arasertaconazole (CAS 583057‑48‑1) is the active R‑(−)‑enantiomer of the imidazole antifungal sertaconazole and is supplied exclusively as its mononitrate salt. It exerts its antifungal effect by inhibiting sterol 14α‑demethylase (CYP51), thereby blocking ergosterol biosynthesis and disrupting fungal membrane integrity [REFS‑1]. The compound is under clinical development as a fast‑acting topical agent for vulvovaginal candidiasis (VVC) and has demonstrated in vitro and in vivo superiority over both its racemic precursor and the corresponding S‑enantiomer [REFS‑2].

Why Arasertaconazole (R‑Enantiomer) Cannot Be Substituted by Racemic Sertaconazole or Other Topical Azoles


Arasertaconazole exhibits a chiral‑specific interaction with its fungal CYP51 target that is not replicated by the racemic mixture or the S‑enantiomer. The R‑(−)‑enantiomer possesses a twofold higher binding affinity than the racemate, enabling equipotent antifungal activity at half the dose and consequently reducing the risk of side‑effects [REFS‑1]. Moreover, racemic sertaconazole, fluconazole, and other topical azoles fail to match the combined fast‑acting (symptom relief in < 2 days) and prolonged (≥ 26 days) clinical efficacy that Arasertaconazole nitrate has demonstrated in placebo‑controlled Phase II trials [REFS‑2]. Generic substitution therefore compromises both dose‑response precision and the unique temporal efficacy profile observed with the pure R‑enantiomer.

Arasertaconazole Nitrate – Quantitative Comparator Evidence for Procurement and Research Selection


Twofold Higher Target Affinity of Arasertaconazole vs. Racemic Sertaconazole

Arasertaconazole (R‑(−)‑sertaconazole) exhibits approximately twofold higher binding affinity for the fungal CYP51 target than racemic sertaconazole, enabling effective antifungal action at half the molar dose [REFS‑1].

chiral antifungal CYP51 inhibitor stereoselectivity

Geometric Mean MIC of Arasertaconazole Against 42 Candida spp. vs. Racemate and S‑Enantiomer

Against a panel of 42 Candida spp. clinical isolates, Arasertaconazole (R‑enantiomer) exhibited a geometric mean MIC of 0.125 µg/mL, which is 2‑fold lower than racemic sertaconazole (0.25 µg/mL) and approximately 500‑fold lower than the S‑enantiomer (63.217 µg/mL) [REFS‑1].

Candida albicans azole resistance MIC determination

Superior Antidermatophyte Activity of Arasertaconazole vs. Racemic Sertaconazole

Against 17 dermatophyte isolates, Arasertaconazole achieved a geometric mean MIC of 0.04 µg/mL, which is 2‑fold lower than racemic sertaconazole (0.08 µg/mL) and 4.25‑fold lower than the S‑enantiomer (0.17 µg/mL) [REFS‑1].

dermatophyte Trichophyton topical antifungal

Fast‑Acting Clinical Efficacy of Arasertaconazole Nitrate: Symptom Relief in < 2 Days vs. Placebo

In a multicenter Phase II dose‑ranging study (N = 229), Arasertaconazole nitrate vaginal pessaries provided rapid relief of irritation and itching in less than 2 days compared with placebo [REFS‑1]. Therapeutic response was dose‑dependent, with the 600 mg dose showing the greatest efficacy.

vulvovaginal candidiasis clinical trial onset of action

Prolonged Mycological Cure with Arasertaconazole Nitrate: Sustained Efficacy Through Day 26

Arasertaconazole nitrate demonstrated sustained mycological cure through at least 26 ± 4 days post‑treatment, with superiority to placebo maintained at all time points (8 ± 2 days and 26 ± 4 days) in the Phase II trial [REFS‑1].

mycological cure VVC recurrence prolonged efficacy

Activity Against Fluconazole‑Resistant Candida Species – Class‑Level Advantage

Arasertaconazole has demonstrated broad‑spectrum activity against Candida species involved in VVC, including those described as resistant to fluconazole [REFS‑1]. This aligns with the well‑documented lower MIC values of sertaconazole (the racemic parent) against fluconazole‑resistant strains (geometric mean MIC 0.06–1 µg/mL vs. > 100 µg/mL for fluconazole) [REFS‑2].

fluconazole resistance Candida glabrata azole cross‑resistance

Optimal Research and Formulation Development Scenarios for Arasertaconazole Nitrate


Chiral Purity‑Sensitive Antifungal Assay Development

Researchers requiring a well‑characterized R‑enantiomer with documented stereoselective activity should prioritize Arasertaconazole nitrate. The MIC differential between R‑ and S‑enantiomers (e.g., 0.125 µg/mL vs. 63.217 µg/mL for Candida spp.) provides a robust positive control for chiral resolution and enantiomeric purity studies [REFS‑1].

Topical Formulation Development for Vulvovaginal Candidiasis

Formulators aiming to replicate or improve upon the fast‑acting and prolonged clinical profile observed in Phase II trials should use Arasertaconazole nitrate as the active pharmaceutical ingredient. The compound’s demonstrated rapid (< 2 days) symptom relief and sustained mycological cure (≥ 26 days) are directly linked to its R‑enantiomer identity and cannot be extrapolated from racemic sertaconazole [REFS‑2].

Antifungal Susceptibility Testing of Azole‑Resistant Candida Isolates

Clinical microbiology laboratories investigating alternative topical therapies for fluconazole‑resistant Candida strains can employ Arasertaconazole as a comparator agent. Its broad‑spectrum activity against species with documented fluconazole resistance [REFS‑2] and its validated in vitro potency (MIC ≤ 0.125 µg/mL for most Candida spp.) make it a useful reference in susceptibility panels.

Dose‑Optimization Studies for Topical Antifungals

The dose‑dependent response observed for Arasertaconazole nitrate (150 mg, 300 mg, 600 mg) in placebo‑controlled trials [REFS‑2] establishes it as a valuable model compound for investigating topical drug delivery, mucosal absorption, and dose‑finding strategies in vaginal formulations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Arasertaconazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.